(3Z)-3-[(NAPHTHALEN-2-YL)IMINO]-1-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE
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Overview
Description
(3Z)-3-[(NAPHTHALEN-2-YL)IMINO]-1-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that features a unique structure combining naphthyl, nitrophenyl, piperazino, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(NAPHTHALEN-2-YL)IMINO]-1-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the naphthylimino and nitrophenylpiperazino groups. Common reagents used in these reactions include aryl hydrazines, aldehydes, and nitrophenylpiperazine. The reactions are often carried out under controlled conditions, such as elevated temperatures and the presence of catalysts like Brønsted or Lewis acids .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(NAPHTHALEN-2-YL)IMINO]-1-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(3Z)-3-[(NAPHTHALEN-2-YL)IMINO]-1-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of (3Z)-3-[(NAPHTHALEN-2-YL)IMINO]-1-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- **3-(2-naphthylimino)-1-{[4-(4-nitrophenyl)piperazino]methyl}-1H-indole
- **3-(2-naphthylimino)-1-{[4-(4-nitrophenyl)piperazino]methyl}-1H-indol-3-one
Uniqueness
The uniqueness of (3Z)-3-[(NAPHTHALEN-2-YL)IMINO]-1-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C29H25N5O3 |
---|---|
Molecular Weight |
491.5g/mol |
IUPAC Name |
3-naphthalen-2-ylimino-1-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]indol-2-one |
InChI |
InChI=1S/C29H25N5O3/c35-29-28(30-23-10-9-21-5-1-2-6-22(21)19-23)26-7-3-4-8-27(26)33(29)20-31-15-17-32(18-16-31)24-11-13-25(14-12-24)34(36)37/h1-14,19H,15-18,20H2 |
InChI Key |
SRSZKCPYVIORIJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CN2C3=CC=CC=C3C(=NC4=CC5=CC=CC=C5C=C4)C2=O)C6=CC=C(C=C6)[N+](=O)[O-] |
Canonical SMILES |
C1CN(CCN1CN2C3=CC=CC=C3C(=NC4=CC5=CC=CC=C5C=C4)C2=O)C6=CC=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
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